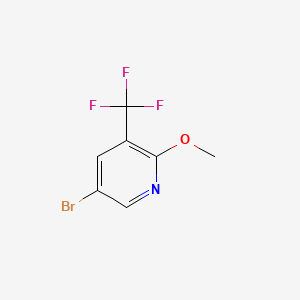

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOFHXRZJCIBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693829 | |

| Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-42-0 | |

| Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine CAS number 1214377-42-0

CAS Number: 1214377-42-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. It serves as a key building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide details its physicochemical properties, spectroscopic data, a validated synthesis protocol, and its application in the development of therapeutic compounds. Visualizations of synthetic workflows and relevant biological pathways are provided to enhance understanding.

Physicochemical and Structural Data

This compound is a substituted pyridine ring, functionalized with groups that offer multiple synthetic handles. The trifluoromethyl group enhances metabolic stability and cell permeability in derivative drug candidates, while the bromo and methoxy groups allow for diverse coupling and modification reactions.[1][2]

| Property | Value | Source(s) |

| CAS Number | 1214377-42-0 | [3][4] |

| Molecular Formula | C₇H₅BrF₃NO | [3][5] |

| Molecular Weight | 256.02 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Physical Form | Colorless to Yellow Liquid/Oil | [3][6] |

| Boiling Point | 208.0 ± 40.0 °C at 760 mmHg | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| LogP | 3.74 | [7] |

| SMILES | COC1=C(C=C(C=N1)Br)C(F)(F)F | [5] |

| InChIKey | ZIOFHXRZJCIBCO-UHFFFAOYSA-N | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound. While comprehensive spectral data is not fully available in public literature, key proton NMR data has been reported.

| Spectrum Type | Data | Source(s) |

| ¹H-NMR | (400MHz, DMSO-d₆, 298K): δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H) | [3][4] |

| ¹³C-NMR | Experimental data not publicly available. Predicted shifts can be calculated using standard software. | |

| ¹⁹F-NMR | Experimental data not publicly available. A single sharp peak around -60 to -65 ppm is expected for the CF₃ group. |

Synthesis Protocol

The compound is typically synthesized via electrophilic bromination of its precursor, 2-methoxy-3-(trifluoromethyl)pyridine. The following workflow and protocol are based on established patent literature.[3][4]

Caption: Synthesis workflow for this compound.

Detailed Experimental Methodology

Objective: To synthesize this compound via bromination.

Materials:

-

2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)

-

Trifluoroacetic acid (TFA, 80 mL)

-

tert-butyl methyl ether (250 mL)

-

Heptane

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃)

-

Silica gel

Procedure:

-

To a reaction vessel, add 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]

-

Add trifluoroacetic acid (80 mL) to the mixture. The reaction is stirred at room temperature for 18 hours under an argon atmosphere.[3][4]

-

After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar at 45 °C).[3]

-

Suspend the resulting residue in tert-butyl methyl ether (200 mL). A colorless solid will precipitate.[3]

-

Remove the solid by filtration and wash it with an additional portion of tert-butyl methyl ether (50 mL).[3]

-

The combined filtrate is then purified by column chromatography on silica gel, using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.[4]

-

The fractions containing the product are collected and filtered through a plug of sodium bicarbonate (20 g).[3]

-

The filtrate is evaporated under reduced pressure to yield the crude product as a golden oil.[3][4]

-

For final purification, the oil is dissolved in heptane (20 mL) and filtered through a plug of silica gel (80 g), eluting with heptane.[3]

-

The solvent is removed under reduced pressure to afford the final product, this compound, as a colorless oil (22.5 g, 74% yield).[3][4]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of high-value pharmaceutical targets. Its structure is incorporated into molecules designed to modulate key biological pathways, particularly in oncology and inflammatory diseases. A notable application is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.

Caption: Role as a key intermediate in pharmaceutical synthesis.

The bromo-substituent is ideal for participating in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), allowing for the efficient connection of the pyridine head-group to a larger, more complex molecular scaffold. For instance, it is a documented intermediate in the synthesis of icenticaftor and leniolisib . Leniolisib is an inhibitor of the delta isoform of the p110 catalytic subunit of class IA phosphoinositide 3-kinases (PI3Ks).

Context: The PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular functions including growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[6]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

Inhibitors developed from intermediates like this compound are designed to bind to the PI3K enzyme, blocking its kinase activity. This prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream signaling cascade and mitigating the pathological effects of its overactivation.[5]

Safety and Handling

This compound is for research and development purposes and should be handled by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H335: May cause respiratory irritation |

Precautionary Statements: P261, P305, P338, P351.[5][6]

Caption: Logical relationship between the compound, its hazards, and precautions.

References

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethyl group, makes it a valuable and versatile synthetic building block. This trifluoromethylpyridine structure is a key motif found in several active agrochemical and pharmaceutical ingredients.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its role as a crucial intermediate in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1214377-42-0 | [3][4] |

| Molecular Formula | C₇H₅BrF₃NO | [3][5] |

| Molecular Weight | 256.02 g/mol | [3][5] |

| Exact Mass | 254.95066 Da | [5][6] |

| Appearance | Colorless oil | [3][4] |

| Boiling Point | 208.0 ± 40.0 °C (Predicted) | [6] |

| Density | 1.637 ± 0.06 g/cm³ (Predicted) | [6] |

| XLogP3 | 2.7 | [5][6] |

| Polar Surface Area (PSA) | 22.1 Ų | [5][6] |

| Refractive Index | 1.471 | [6] |

| Flash Point | 79.6 ± 27.3 °C | [6] |

Experimental Protocols

Synthesis of this compound

The following protocol details a common method for the synthesis of this compound from 2-methoxy-3-(trifluoromethyl)pyridine.[3][4]

Materials:

-

2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)

-

Trifluoroacetic acid (TFA, 80 mL)

-

tert-Butyl methyl ether (t-BME, 250 mL)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Sodium bicarbonate (NaHCO₃)

-

Silica gel

Procedure:

-

Bromination: To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add Trifluoroacetic acid (80 mL). Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.[3][4]

-

Solvent Removal: After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.[3][4]

-

Work-up: Suspend the residue in tert-butyl methyl ether (200 mL). Filter the resulting colorless solid and wash it with an additional 50 mL of tert-butyl methyl ether.[3]

-

Purification (Column Chromatography): Concentrate the filtrate and purify it by silica gel column chromatography using a heptane/ethyl acetate gradient (from 100/0 to 90/10) as the eluent.[3][4]

-

Final Purification: Filter the crude product through a plug of sodium bicarbonate (20 g). Evaporate the filtrate under reduced pressure to yield a golden yellow oil. Dissolve this oil in heptane (20 mL) and purify by filtering through a plug of silica gel (80 g), eluting with heptane.[3][4]

-

Product: The final product, this compound, is obtained as a colorless oil (22.5 g, 74% yield).[3][4]

Characterization (¹H-NMR):

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1214377-42-0 [chemicalbook.com]

- 5. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthesis of novel compounds is paramount. This guide provides a detailed overview of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | [1][2][3][4] |

| Molecular Weight | 256.02 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 254.95066 Da | [1] |

| CAS Number | 1214377-42-0 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

Synthesis and Characterization

The synthesis of this compound is critical for its application in further chemical transformations. Below is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 2-methoxy-3-(trifluoromethyl)pyridine.

Materials:

-

2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol)

-

Trifluoroacetic acid (TFA, 80 mL)

-

tert-Butyl methyl ether (250 mL)

-

Heptane

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Silica gel

Procedure:

-

To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, add trifluoroacetic acid.

-

Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.[2][5]

-

Remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.[2][5]

-

Suspend the residue in tert-butyl methyl ether and filter to remove the colorless solid, washing with additional tert-butyl methyl ether.[2]

-

Purify the filtrate by column chromatography on silica gel using a heptane/EtOAc gradient (from 100/0 to 90/10).[2][5]

-

Filter the crude product through a plug of sodium bicarbonate and evaporate the filtrate in vacuo to yield a golden oil.[2][5]

-

Dissolve the oil in heptane and purify by filtering through a plug of silica gel, eluting with heptane to obtain this compound as a colorless oil (Yield: 74%).[2][5]

Characterization:

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

In-Depth Structural Analysis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of the compound 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document collates available physicochemical data, spectroscopic information, and synthetic protocols. Due to the limited availability of public experimental data, this guide also highlights areas where further research, such as single-crystal X-ray diffraction and computational modeling, would be beneficial for a more complete structural elucidation.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | PubChem[1] |

| Molecular Weight | 256.02 g/mol | PubChem[1] |

| CAS Number | 1214377-42-0 | ChemicalBook[2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=C(C=C(C=N1)Br)C(F)(F)F | PubChem[1] |

| InChI | InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10,11)2-4(8)3-12-6/h2-3H,1H3 | PubChem[1] |

| Predicted XlogP | 2.7 | PubChem[1] |

| Monoisotopic Mass | 254.95066 Da | PubChem[1] |

Spectroscopic Analysis

Spectroscopic data is fundamental to confirming the chemical structure of a molecule. This section presents the available spectroscopic information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) data provides information on the hydrogen atoms in the molecule, confirming the substitution pattern on the pyridine ring and the presence of the methoxy group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.4 | Doublet (d) | 1H | H-6 |

| 7.95 | Doublet (d) | 1H | H-4 |

| 4.03 | Singlet (s) | 3H | -OCH₃ |

| Solvent: DMSO-d₆, Frequency: 400 MHz[2] |

The ¹H-NMR spectrum shows two signals in the aromatic region, consistent with two protons on the pyridine ring. The signal at 8.4 ppm is assigned to the proton at the 6-position, and the signal at 7.95 ppm is assigned to the proton at the 4-position. The singlet at 4.03 ppm corresponds to the three protons of the methoxy group.

Mass Spectrometry (MS)

While a full experimental mass spectrum is not publicly available, predicted collision cross-section (CCS) data provides theoretical information about the molecule's size and shape in the gas phase. This data is useful for identification in mass spectrometry-based screening.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.95793 | 143.9 |

| [M+Na]⁺ | 277.93987 | 157.6 |

| [M-H]⁻ | 253.94337 | 146.0 |

| [M+NH₄]⁺ | 272.98447 | 163.8 |

| [M+K]⁺ | 293.91381 | 146.6 |

| [M+H-H₂O]⁺ | 237.94791 | 141.8 |

| [M+HCOO]⁻ | 299.94885 | 161.0 |

| [M+CH₃COO]⁻ | 313.96450 | 190.2 |

| [M+Na-2H]⁻ | 275.92532 | 151.3 |

| [M]⁺ | 254.95010 | 160.3 |

| [M]⁻ | 254.95120 | 160.3 |

| Data predicted using CCSbase[3][4] |

Infrared (IR) Spectroscopy

A publicly available experimental FT-IR spectrum for this compound could not be located in the searched resources. For structurally related compounds, characteristic IR absorptions would be expected for the C-H, C=C, C=N, C-O, C-Br, and C-F bonds.

Crystallographic Data

As of the latest search, no single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available. A crystal structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Computational Analysis

No specific computational studies, such as Density Functional Theory (DFT) calculations, for this compound were found in the public domain. Such studies on related bromo-pyridine derivatives have been used to predict electronic structure, reactivity, and spectroscopic properties. A computational analysis of the title compound would be a valuable area for future research to complement experimental data.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound.

Synthesis of this compound[2]

-

Reaction Setup : To a mixture of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add trifluoroacetic acid (TFA, 80 mL).

-

Reaction : Stir the resulting mixture at room temperature for 18 hours under an argon atmosphere.

-

Solvent Removal : After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar) at 45 °C.

-

Workup : Suspend the residue in tert-butyl methyl ether (200 mL). Remove the resulting colorless solid by filtration and wash it with tert-butyl methyl ether (50 mL).

-

Purification : Purify the filtrate by column chromatography on silica gel using a heptane/ethyl acetate gradient (from 100/0 to 90/10).

-

Post-Purification : Filter the crude product through a plug of sodium bicarbonate (20 g). Evaporate the filtrate under reduced pressure to yield a golden oil (27.9 g).

-

Final Purification : Dissolve the oil in heptane (20 mL) and purify by filtration through a plug of silica gel (80 g), eluting with heptane. This affords this compound as a colorless oil (22.5 g, 74% yield).

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's physicochemical properties and provides detailed, established experimental protocols for its empirical determination. Furthermore, a generalized experimental workflow for solubility assessment is presented to guide researchers in generating reliable and reproducible data.

Introduction to this compound

This compound is a substituted pyridine derivative. Such compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The solubility of this compound is a critical parameter that influences its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and in vitro/in vivo testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding and predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | [1][2][3] |

| Molecular Weight | 256.02 g/mol | [1][3] |

| CAS Number | 1214377-42-0 | [1][2][3] |

| Predicted XLogP3 | 2.7 | [1][2] |

| Predicted Boiling Point | 208.0 ± 40.0 °C | [2] |

| Predicted Density | 1.637 ± 0.06 g/cm³ | [2] |

Solubility Profile

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound. It is crucial to note that these are predictions and must be confirmed through experimental validation.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility |

| Hexane | Non-polar (1.88) | Low to Moderate |

| Toluene | Non-polar (2.38) | Soluble |

| Dichloromethane (DCM) | Polar aprotic (9.08) | Soluble |

| Ethyl Acetate | Moderately polar (6.02) | Soluble |

| Acetone | Polar aprotic (20.7) | Soluble |

| Isopropanol (IPA) | Polar protic (19.9) | Moderate to Soluble |

| Ethanol | Polar protic (24.5) | Moderate to Soluble |

| Methanol | Polar protic (32.7) | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic (46.7) | Soluble |

| Water | Polar protic (80.1) | Low |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common and robust methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or agitator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vial to stand undisturbed at the set temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, either centrifuge the sample and collect the clear supernatant or filter the sample through a chemically resistant filter (e.g., PTFE or PVDF) with a pore size of 0.45 µm or smaller.

-

Accurately dilute the obtained saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.

Gravimetric Method

This method provides a direct measurement of the mass of the dissolved solute.

Objective: To determine the mass of this compound dissolved in a known mass or volume of a saturated solution.

Materials:

-

Same as the shake-flask method, with the addition of a vacuum oven or rotary evaporator.

Procedure:

-

Prepare a saturated solution as described in steps 1-4 of the shake-flask method.

-

Accurately weigh a clean, dry container.

-

Carefully transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the compound or by using a rotary evaporator).

-

Once the solvent is fully removed, cool the container in a desiccator to room temperature and weigh it again.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its expected solubility characteristics based on its molecular structure. The detailed experimental protocols for the shake-flask and gravimetric methods offer a clear path for researchers to generate precise and reliable solubility data. The provided workflow diagram serves as a practical guide for planning and executing solubility studies. Accurate solubility data is indispensable for the rational design of subsequent experiments in drug development, including formulation strategies and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

References

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1214377-42-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound poses the following risks:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Irritation : Causes skin irritation.[2]

-

Eye Irritation : Causes serious eye irritation.[2]

-

Respiratory Irritation : May cause respiratory irritation.[3]

GHS Hazard Statements: H302, H315, H319, H335

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below. This information is essential for safe storage and handling.

| Property | Value | Source |

| CAS Number | 1214377-42-0 | [1][2][4][5] |

| Molecular Formula | C₇H₅BrF₃NO | [1][2] |

| Molecular Weight | 256.02 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 208.0 ± 40.0 °C at 760 mmHg | [1] |

| Flash Point | 79.6 ± 27.3 °C | [1] |

| Storage Temperature | Refrigerator or in a cool, well-ventilated area |

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure risk. The following procedures should be strictly followed.

Engineering Controls

-

All work with this compound should be conducted in a properly functioning chemical fume hood.[1]

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles or a face shield.[1]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[1]

-

Skin and Body Protection : A laboratory coat and other protective clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1]

General Hygiene Measures

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash contaminated clothing before reuse.[1]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Store away from incompatible materials such as oxidizing agents.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Accidental Release Measures

-

Minor Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Major Spills : Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.

Caption: General laboratory workflow for handling this compound.

Caption: Emergency procedures for exposure to this compound.

References

An In-depth Technical Guide on the Hazards Associated with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine based on available safety data. No specific toxicological studies with quantitative data (e.g., LD50, LC50) for this compound were publicly available at the time of this writing. The experimental protocols described herein are based on standardized guidelines and represent the methodologies that would typically be employed to assess the toxicological profile of such a chemical.

Introduction

This compound is a substituted pyridine derivative. Such compounds are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom and a trifluoromethyl group suggests potential for biological activity and associated toxicity. This guide synthesizes the available hazard information and outlines standard toxicological testing procedures relevant to this class of compound.

Hazard Identification and Classification

Based on aggregated data from multiple suppliers and databases, this compound is classified as a hazardous substance. The primary hazards are acute toxicity, skin and eye irritation, and respiratory irritation.[2][3][4][5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized in the table below.[3][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile

While specific studies on this compound are not publicly available, the following sections describe the potential toxicological endpoints and the standard methodologies used to assess them.

Acute Toxicity

The GHS classification indicates that this compound is toxic via oral, dermal, and inhalation routes of exposure.[3] Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

Experimental Protocol: Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals to classify a substance's toxicity.[5]

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[5]

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.[5]

-

Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[5]

-

Stepwise Procedure:

-

Three animals are used in the first step.

-

The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next group is lowered.

-

If no mortality occurs, the dose for the next group is increased.

-

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.[5]

Skin and Eye Irritation

The compound is classified as a skin and eye irritant.[3] These effects are typically assessed using in vitro methods to reduce animal testing.

Experimental Protocol: In Vitro Skin Irritation (OECD Test Guideline 439 - Reconstructed Human Epidermis Test)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[4][6]

-

Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.

-

Test Substance Application: The test substance is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also used.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the tissues are rinsed and cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

Genotoxicity

There is no available data on the genotoxic potential of this compound. Genotoxicity is a critical endpoint as it can indicate the potential for carcinogenicity or heritable mutations. The Ames test is a widely used primary screen for genotoxicity.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test assesses the ability of a substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.

-

Strain Selection: At least five strains of bacteria are recommended, including those that detect base-pair substitutions and frameshift mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.

-

Exposure: The test substance is mixed with the bacterial culture and either plated directly (plate incorporation method) or pre-incubated before plating (pre-incubation method).

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates.

-

Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is at least double the background rate.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: Use a certified respirator with an appropriate cartridge if working outside of a fume hood or if there is a risk of inhalation.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3]

Conclusion

This compound is a hazardous chemical with significant acute toxicity and irritant properties. While specific experimental data is lacking in the public domain, the GHS classifications necessitate stringent handling procedures and the use of appropriate personal protective equipment. Further toxicological evaluation following standardized protocols, such as those outlined by the OECD, would be required to fully characterize its safety profile for drug development and other applications. Researchers and scientists must exercise extreme caution and adhere to all recommended safety guidelines when handling this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridines

Abstract

Trifluoromethylpyridines (TFMPs) represent a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are highly desirable in the design of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and the pivotal role of TFMPs as key structural motifs in a wide array of commercialized agrochemicals and pharmaceuticals.[1][2][3][4] We will delve into the seminal moments of their history, from the first synthesis to the development of large-scale industrial manufacturing processes. Detailed experimental protocols for key synthetic transformations and structured data tables for easy comparison are provided to serve as a valuable resource for professionals in the field.

Introduction: The Rise of a Privileged Scaffold

The introduction of fluorine into organic molecules has become a powerful strategy in the life sciences. The trifluoromethyl group, in particular, is prized for its strong electron-withdrawing nature and its ability to block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug or the efficacy of a pesticide.[2] When combined with the pyridine ring—a versatile heteroaromatic system known for its unique biological activities and favorable properties like improved water solubility compared to a benzene ring—the resulting trifluoromethylpyridine scaffold offers a powerful platform for molecular design.[2][4]

The journey of TFMPs began with foundational work in organofluorine chemistry and has evolved into a major field of industrial synthesis, driven by the ever-increasing demand for more effective and safer chemical products.[3] Today, over 20 major agrochemicals and a growing number of pharmaceuticals feature the TFMP core, a testament to its significance.[1][2][5]

Foundational Discoveries and Early History

The story of trifluoromethylated aromatics predates that of their pyridine counterparts. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who prepared benzotrifluoride by treating benzotrichloride with antimony trifluoride.[2]

It wasn't until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported.[2] This pioneering work adapted the principles used for benzotrifluoride, employing a process of chlorination and subsequent fluorination starting from picoline (methylpyridine).[2] Early methods often relied on harsh, high-temperature, vapor-phase reactions to exchange chlorine atoms for fluorine on a pre-formed trichloromethylpyridine.[6][7][8] While demonstrating feasibility, these initial processes were often low-yielding and lacked the selectivity required for efficient industrial production.

Caption: A timeline of key milestones in the development of trifluoromethylpyridines.

The Evolution of Synthetic Methodologies

The industrial and academic pursuit of TFMPs has led to the development of three primary synthetic strategies, each with distinct advantages and applications.

Caption: The three principal strategies for synthesizing trifluoromethylpyridines.

3.1 Halogen Exchange (Halex) Reactions

This remains the most common and industrially significant route.[1] The process begins with the radical chlorination of the methyl group of a picoline to form a trichloromethylpyridine. This intermediate then undergoes a fluorine-for-chlorine exchange reaction, typically using hydrogen fluoride (HF) as the fluorinating agent.[7][8][9]

-

Vapor-Phase Synthesis: Often performed at high temperatures (>300°C), this method can be used for the simultaneous chlorination and fluorination of picolines over a transition metal catalyst.[2] It is particularly effective for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[2]

-

Liquid-Phase Synthesis: This approach involves reacting a (trichloromethyl)pyridine with HF in the liquid phase, often under pressure and in the presence of a metal halide catalyst like FeCl₃.[7][8][9] It can offer better control and selectivity compared to vapor-phase methods.

3.2 Pyridine Ring Construction via Cyclocondensation

An alternative and highly versatile strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][3] This "bottom-up" approach is particularly valuable for accessing substitution patterns that are difficult to obtain through the Halex method. A variety of trifluoromethyl-containing building blocks are employed in these cyclocondensation reactions, including ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][4]

3.3 Direct Trifluoromethylation

More modern synthetic methods focus on the direct introduction of a CF₃ group onto a pre-existing pyridine ring. While less common for bulk industrial production, these methods are invaluable for late-stage functionalization in drug discovery. Reagents and methods include:

-

Trifluoromethyl Copper Species: These can undergo substitution reactions with bromo- and iodopyridines.[1]

-

Electrophilic Trifluoromethylating Reagents: The Yagupolskii-Umemoto reagents are sulfonium salts that can deliver a "CF₃⁺" equivalent under copper catalysis or photoredox conditions.[10][11][12][13][14]

Key Applications and Commercial Products

The unique properties of TFMPs have led to their incorporation into a multitude of successful commercial products, particularly in the agrochemical sector.

Caption: A generalized workflow for developing agrochemicals using TFMP intermediates.

4.1 Agrochemicals

The agrochemical industry rapidly adopted TFMPs after the successful launch of the first TFMP-containing herbicide.

-

Fluazifop-butyl: Commercialized in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK), this was the first herbicide to incorporate a TFMP substructure.[1][2][3] It is an effective acetyl-CoA carboxylase (ACCase) inhibitor used to control grass weeds. Its synthesis relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).[1][3]

-

Other Notable Agrochemicals: Following this success, a wave of TFMP-based products was developed, including the herbicide Flazasulfuron (1986), the insecticide Chlorfluazuron , the fungicide Fluazinam , and the insecticide Flonicamid .[1][3][15]

4.2 Pharmaceuticals

The trifluoromethyl group is a well-established bioisostere for groups like methyl or ethyl, but with profoundly different electronic properties and metabolic stability. This has made TFMPs attractive scaffolds in drug discovery.

-

Approved Drugs: At least five pharmaceutical products containing the TFMP moiety have received market approval.[2][5] Examples include Naporafenib , a RAF inhibitor for cancer treatment, and Doravirine , a non-nucleoside reverse transcriptase inhibitor for treating HIV/AIDS.[16][17]

-

Properties in Drug Design: The TFMP moiety enhances lipophilicity to aid membrane penetration, blocks sites of metabolism to increase half-life, and can strengthen binding interactions with target proteins.

Data and Properties

The utility of the trifluoromethyl group stems from its distinct physicochemical properties compared to other common substituents.

Table 1: Comparison of Physicochemical Properties

| Property | Hydrogen (H) | Methyl (CH₃) | Chlorine (Cl) | Trifluoromethyl (CF₃) |

| van der Waals Radius (Å) | 1.20 | 2.00 | 1.80 | 2.70 |

| Electronegativity (Pauling) | 2.20 | 2.55 (Carbon) | 3.16 | 3.46 (Group) |

| Hammett Constant (σp) | 0.00 | -0.17 | 0.23 | 0.54[2] |

| Hydrophobicity (π) | 0.00 | 0.56 | 0.71 | 0.88 |

Data compiled from standard chemical reference sources.

Table 2: Selected Trifluoromethylpyridine-Containing Agrochemicals

| Common Name | Type | Year Introduced | Key TFMP Intermediate |

| Fluazifop-butyl | Herbicide | 1982[3] | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[3] |

| Flazasulfuron | Herbicide | 1986[3] | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3-CTF used)[3] |

| Chlorfluazuron | Insecticide | ~1985 | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Fluazinam | Fungicide | ~1992 | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[3] |

| Flonicamid | Insecticide | ~2001 | 4-(Trifluoromethyl)nicotinic acid |

| Bicyclopyrone | Herbicide | 2015[1] | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1] |

Information sourced from multiple references.[1][3][15]

Experimental Protocols

The following sections provide generalized methodologies for the two most prevalent industrial synthesis routes for trifluoromethylpyridines.

Experimental Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Simultaneous Vapor-Phase Halogen Exchange

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and other TFMPs from 3-picoline in a continuous vapor-phase reactor.

Materials:

-

3-Picoline (3-methylpyridine)

-

Chlorine gas (Cl₂)

-

Anhydrous Hydrogen Fluoride (HF)

-

Transition metal-based catalyst (e.g., iron fluoride on a support)

-

Inert carrier gas (e.g., Nitrogen, N₂)

Apparatus:

-

A two-zone vapor-phase reactor system:

-

Zone 1: Fluidized-bed catalytic reactor

-

Zone 2: Empty-phase high-temperature reactor

-

-

Vaporizers for 3-picoline and HF

-

Mass flow controllers for all gaseous reagents

-

Condensation and scrubbing system for product collection and waste gas neutralization

Procedure:

-

Catalyst Bed Preparation: The fluidized-bed reactor (Zone 1) is charged with the transition metal catalyst and heated to the target reaction temperature, typically in the range of 300-450°C.

-

Reagent Introduction: A pre-heated stream of 3-picoline vapor, chlorine gas, and anhydrous hydrogen fluoride is introduced into the fluidized-bed reactor. The molar ratios of the reactants are carefully controlled to optimize the formation of the desired products.

-

Fluidized-Bed Reaction (Zone 1): In this zone, the initial reaction occurs. The methyl group of 3-picoline undergoes rapid sequential chlorination and fluorination on the catalyst surface, primarily forming 3-(trifluoromethyl)pyridine (3-TF).[2]

-

Empty-Phase Reaction (Zone 2): The gaseous mixture exiting Zone 1 immediately enters the empty-phase reactor, which is maintained at a high temperature. Here, further nuclear chlorination of the pyridine ring occurs.[2] The reaction conditions (temperature, residence time, Cl₂ ratio) are adjusted to favor the formation of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[2]

-

Product Collection: The hot gas stream from the reactor is passed through a series of condensers to liquefy the products and unreacted starting materials. The resulting crude liquid is collected for purification.

-

Purification: The crude product mixture is subjected to fractional distillation to separate 2,5-CTF from other isomers (e.g., 2,3,5-DCTF) and by-products.

-

Waste Gas Treatment: Non-condensable gases, including HCl and excess HF, are passed through a caustic scrubber before being vented.

Expected Outcome: A mixture of chlorinated trifluoromethylpyridines, with 2,5-CTF being a major component under optimized conditions. The yield and selectivity depend heavily on the precise control of temperature, pressure, and reactant ratios.[2]

Experimental Protocol 2: Synthesis of a Trifluoromethylpyridine Derivative via Cyclocondensation

Objective: To synthesize a substituted trifluoromethylpyridine by constructing the pyridine ring from a trifluoromethyl-containing building block. This protocol is a generalized representation based on the synthesis of dithiopyr and thiazopyr intermediates.[1]

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (a common CF₃ building block)

-

An appropriate aldehyde or enal (e.g., 3-methylbutanal)

-

Ammonia source (e.g., ammonium acetate or aqueous ammonia)

-

An appropriate solvent (e.g., ethanol, acetic acid)

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Initial Condensation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate and the selected aldehyde (e.g., 3-methylbutanal) in a suitable solvent like ethanol.

-

Ring Formation: Add the ammonia source (e.g., ammonium acetate) to the mixture. The reaction is then heated to reflux and stirred for several hours to facilitate the Hantzsch-type pyridine synthesis or a similar cyclocondensation reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude trifluoromethylpyridine derivative is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the final product in high purity.

Expected Outcome: The desired substituted trifluoromethylpyridine derivative. Yields for cyclocondensation reactions can vary widely depending on the specific substrates and conditions but are often in the moderate to good range.

Conclusion

The discovery and development of trifluoromethylpyridines mark a significant chapter in the history of chemical science. From their initial synthesis in the mid-20th century to their current status as indispensable components in high-value agrochemical and pharmaceutical products, their trajectory highlights the power of fluorine chemistry. The robust and scalable synthetic methodologies, particularly halogen exchange and cyclocondensation reactions, have enabled their widespread application. As researchers continue to explore novel biological activities and develop more sophisticated synthetic techniques, the importance of the trifluoromethylpyridine scaffold is poised to grow even further, promising new solutions to challenges in human health and global food production.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. Copper-Mediated Photoinduced Trifluoromethylation of Arylsulfonium Salts with Yagupolskii-Umemoto Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. ossila.com [ossila.com]

- 17. ossila.com [ossila.com]

The Strategic Incorporation of Trifluoromethylpyridines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif in medicinal chemistry, contributing to the development of a diverse array of therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, including enhanced lipophilicity, metabolic stability, and target binding affinity, have made it an invaluable tool for drug designers.[1][2] This technical guide provides a comprehensive overview of the role of trifluoromethylpyridines in drug discovery, encompassing their synthesis, biological activities, and therapeutic applications. Detailed experimental protocols for the preparation of key TFMP intermediates and the execution of relevant biological assays are presented, alongside a quantitative analysis of the biological and pharmacokinetic data of notable TFMP-containing drugs. Furthermore, this guide illustrates the signaling pathways targeted by these agents and outlines a typical drug discovery workflow, providing a complete resource for researchers in the field.

Introduction: The Rise of Fluorine in Drug Design

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties that can significantly enhance a molecule's therapeutic potential.[3] When appended to a pyridine ring, a common pharmacophore in numerous bioactive compounds, the resulting trifluoromethylpyridine moiety can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile.[2] These attributes have led to the successful development of TFMP-containing drugs for a range of diseases, including cancer, viral infections, and inflammatory conditions.

Physicochemical Properties and Their Impact on Drug Development

The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, leading to improved absorption and distribution.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby functional groups, which can be strategically employed to optimize drug-target interactions and solubility.

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

Halogen Exchange Reactions

A common industrial method for the synthesis of TFMPs involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF) or other fluorinating agents.[4]

Cyclocondensation Reactions

Alternatively, the trifluoromethylpyridine core can be constructed through cyclocondensation reactions using trifluoromethyl-containing building blocks such as trifluoroacetic acid derivatives or trifluoromethyl-β-diketones.[4]

Therapeutic Applications and Case Studies

The versatility of the trifluoromethylpyridine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.

Anticancer Agents: Kinase Inhibitors

A significant number of TFMP-containing drugs are potent kinase inhibitors. The CF3 group often plays a crucial role in achieving high potency and selectivity.

-

Ponatinib (Iclusig®): A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Ponatinib contains a trifluoromethylphenyl group that is crucial for its potent inhibition of BCR-Abl, including the T315I mutant that confers resistance to other inhibitors.

-

Celecoxib Analogs: Researchers have synthesized trifluoromethylpyridine analogs of the COX-2 inhibitor celecoxib. These analogs have shown potent anti-inflammatory and anticancer activities. For instance, a trifluoromethyl analogue of celecoxib (TFM-C) displayed 205-fold lower COX-2 inhibitory activity but retained potent anti-inflammatory effects in models of neuroinflammation, suggesting a COX-2-independent mechanism.[3]

Antiviral Agents

The trifluoromethylpyridine moiety is also found in several antiviral drugs.

-

Tipranavir (Aptivus®): A non-peptidic protease inhibitor used in the treatment of HIV infection.[4] The trifluoromethylpyridine sulfonamide portion of the molecule contributes to its potent antiviral activity and its ability to inhibit multi-drug resistant HIV-1 strains.

CRM1 Inhibitors

-

Felezonexor (CBS9106): A novel, reversible inhibitor of Chromosome Region Maintenance 1 (CRM1), a nuclear export protein. Felezonexor, which incorporates a trifluoromethylpyridine moiety, is being investigated for the treatment of various cancers.

Quantitative Biological and Pharmacokinetic Data

The following tables summarize key biological and pharmacokinetic data for selected trifluoromethylpyridine-containing drugs and compounds.

| Compound/Drug | Target | IC50/EC50 | Cell Line/Assay | Reference |

| Ponatinib | Bcr-Abl (T315I mutant) | 2 nM | Ba/F3 Proliferation Assay | [1] |

| Celecoxib | COX-2 | 40 nM | Sf9 cells | [6] |

| COX-1 | 15 µM | [6] | ||

| TFM-C (Celecoxib Analog) | COX-2 | 205-fold lower than Celecoxib | [3] | |

| Tipranavir | HIV-1 Protease | - | - | |

| GRL-08513 (HIV PI) | Wild-type HIV-1 | 0.0001 - 0.0032 µM | Various | [7] |

| GRL-08613 (HIV PI) | Wild-type HIV-1 | 0.0001 - 0.0032 µM | Various | [7] |

| Compound 9u (EGFR Inhibitor) | EGFR Kinase | 0.091 µM | Kinase Assay | [8] |

| A549 cells | 0.35 µM | Proliferation Assay | [8] |

| Drug | Tmax | Cmax | Half-life (t1/2) | Metabolism | Reference |

| Tipranavir (with Ritonavir) | ~3 hours | 46.8 - 57.2 µg/ml | 5.5 - 6.0 hours | Predominantly CYP3A | [1] |

| Apalutamide | - | - | - | ~100% oral bioavailability | [9] |

Detailed Experimental Protocols

Synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib)

This multi-step synthesis involves the preparation of key intermediates followed by a final coupling reaction.

Step A: Synthesis of 3-Iodo-4-methylbenzoyl chloride

-

To a solution of 3-iodo-4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step B: Synthesis of N-(4-Formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide

-

Dissolve 4-amino-2-(trifluoromethyl)benzaldehyde and a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add a solution of 3-iodo-4-methylbenzoyl chloride in the same solvent dropwise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10]

Step C: Synthesis of 3-Ethynylimidazo[1,2-b]pyridazine This intermediate can be prepared via a Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine with a protected acetylene, followed by deprotection.

Step D: Sonogashira Coupling to form Ponatinib

-

To a solution of N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide and 3-ethynylimidazo[1,2-b]pyridazine in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).[10]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford Ponatinib.

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.[1]

Principle: The assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Bcr-Abl kinase. Inhibition of this process is quantified.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Synthetic peptide substrate (e.g., Abltide)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection with specific antibodies)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper or antibody-coated plates for detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant Bcr-Abl enzyme and the test compound at various concentrations.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radiolabeled assays, this can be done using an ELISA format with a phosphorylation-specific antibody.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Quantitative HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.

Principle: This is a colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well plates

-

Biotin-oligo(dT) primer

-

Poly(A) template

-

dNTP mix (including DIG-dUTP)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Anti-DIG-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Wash buffer

-

Stop solution

Procedure:

-

Immobilize the biotin-oligo(dT) primer onto the streptavidin-coated wells.

-

Add the poly(A) template to the wells.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the test compound dilutions to the wells.

-

Initiate the reaction by adding a mixture of HIV-1 RT and the dNTP mix to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Wash the wells to remove unincorporated nucleotides and the enzyme.

-

Add the anti-DIG-POD antibody and incubate at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the peroxidase substrate and incubate until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the EC50 value as described for the kinase assay.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The BCR-Abl oncoprotein, the target of Ponatinib, constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Key pathways include the Ras/MAPK pathway and the PI3K/Akt pathway.

Caption: The BCR-Abl signaling cascade and the inhibitory action of Ponatinib.

CRM1 is a key protein responsible for the export of many proteins and RNAs from the nucleus to the cytoplasm. Inhibition of CRM1 leads to the nuclear accumulation of tumor suppressor proteins, inducing apoptosis in cancer cells.

Caption: CRM1-mediated nuclear export and its inhibition by Felezonexor.

Experimental Workflow for Kinase Inhibitor Drug Discovery

The discovery and development of a novel kinase inhibitor, such as one containing a trifluoromethylpyridine moiety, typically follows a structured workflow.

Caption: A generalized workflow for small molecule kinase inhibitor drug discovery.

Conclusion

Trifluoromethylpyridines represent a highly valuable class of scaffolds in medicinal chemistry. Their unique ability to enhance key drug-like properties has led to their incorporation into a number of successful therapeutic agents. A thorough understanding of their synthesis, biological activity, and the signaling pathways they modulate is crucial for the continued development of novel and effective drugs. This guide provides a foundational resource for researchers aiming to leverage the power of the trifluoromethylpyridine motif in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document details available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and provides predicted data for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) based on established principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 | Doublet (d) | 1H | H-6 |

| 7.95 | Doublet (d) | 1H | H-4 |

| 4.03 | Singlet (s) | 3H | -OCH₃ |